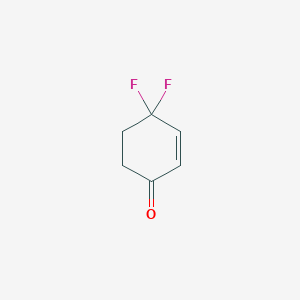

4,4-Difluorocyclohex-2-en-1-one

Übersicht

Beschreibung

4,4-Difluorocyclohex-2-en-1-one is an organic compound with the molecular formula C6H6F2O It is a fluorinated derivative of cyclohexenone, characterized by the presence of two fluorine atoms at the 4-position of the cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,4-Difluorocyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the fluorination of cyclohexenone derivatives. For instance, the reaction of cyclohexenone with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced fluorinating agents to ensure efficient and safe production .

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Difluorocyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.

Reduction: Reduction reactions can convert this compound to fluorinated alcohols or alkanes.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .

Wissenschaftliche Forschungsanwendungen

4,4-Difluorocyclohex-2-en-1-one has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceuticals and fluorinated drugs.

Industry: It is utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4,4-Difluorocyclohex-2-en-1-one involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and stability, influencing its interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4-Difluorocyclohexanone: A closely related compound with similar fluorination but differing in the position of the double bond.

2-Fluorocyclohexanone: Another fluorinated cyclohexanone derivative with a single fluorine atom.

4,4-Dimethylcyclohexanone: A non-fluorinated analog with methyl groups instead of fluorine atoms.

Uniqueness

4,4-Difluorocyclohex-2-en-1-one is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biologische Aktivität

4,4-Difluorocyclohex-2-en-1-one is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 4-position of a cyclohexene ring with a ketone functional group. Its unique structure may contribute to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Several studies have demonstrated its potential in inhibiting the growth of cancer cells.

- Antioxidant Properties : The compound has shown promise in scavenging free radicals.

- Enzyme Inhibition : It may inhibit specific enzymes related to metabolic disorders.

Anticancer Activity

The anticancer properties of this compound have been evaluated through various in vitro studies. Notably, it has been reported to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and HL-60 (acute promyelocytic leukemia).

Case Study: Anticancer Effects

A study assessed the effects of this compound on human cancer cell lines using the MTT assay to determine cell viability. The results indicated that:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.3 | Induction of apoptosis via caspase activation |

| HL-60 | 12.7 | Cell cycle arrest at G0/G1 phase |

The compound's mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .

Antioxidant Activity

In addition to its anticancer effects, this compound demonstrates significant antioxidant activity. In vitro assays showed that it effectively scavenges DPPH and ABTS radicals.

Antioxidant Assay Results

The antioxidant capacity was measured using standard protocols:

| Assay Type | Result (IC50 µg/mL) |

|---|---|

| DPPH | 25.6 |

| ABTS | 20.3 |

These results suggest that the compound may protect cells from oxidative stress, which is often associated with cancer progression .

Enzyme Inhibition Studies

Recent investigations have highlighted the enzyme inhibition potential of this compound. It has been found to inhibit key enzymes involved in carbohydrate metabolism.

Enzyme Inhibition Data

The following table summarizes the inhibition effects on specific enzymes:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| α-Amylase | 8.5 | Competitive |

| α-Glucosidase | 6.3 | Non-competitive |

These findings indicate its potential application in managing conditions like diabetes .

Eigenschaften

IUPAC Name |

4,4-difluorocyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O/c7-6(8)3-1-5(9)2-4-6/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOILTSVBMXZACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=CC1=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.